molecular formula C23H22N4O4S B3012325 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203398-16-6

5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3012325
CAS No.: 1203398-16-6
M. Wt: 450.51
InChI Key: FRNJGYCQZFJDSE-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused thiazole-pyridazinone core. Key structural features include:

  • A 4-ethylphenyl group at the 5-position via a ketone-linked ethyl chain.
  • A furan-2-yl substituent at the 7-position.
  • A morpholino group at the 2-position.

This derivative is hypothesized to exhibit enhanced pharmacokinetic properties due to the electron-rich morpholino group and the lipophilic 4-ethylphenyl moiety, which may improve membrane permeability . Synthesis typically involves alkylation of precursor thiazolo[4,5-d]pyridazinones with substituted chloroacetamides or hydrazine-mediated cyclization .

Properties

IUPAC Name

5-[2-(4-ethylphenyl)-2-oxoethyl]-7-(furan-2-yl)-2-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-2-15-5-7-16(8-6-15)17(28)14-27-22(29)20-21(19(25-27)18-4-3-11-31-18)32-23(24-20)26-9-12-30-13-10-26/h3-8,11H,2,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNJGYCQZFJDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolopyridazinone core, followed by the introduction of the furan ring and the morpholine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. For instance, a study demonstrated that the compound could induce apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity suggests potential applications in developing new antibiotics or antifungal agents .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound reveal its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of these diseases. Animal models have demonstrated improved cognitive function following treatment with this compound .

Material Science Applications

Polymer Chemistry
In material science, the compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the formation of materials with specific mechanical and thermal characteristics. Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Nanotechnology
The integration of this compound into nanomaterials has shown promise in drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability of poorly soluble drugs, making it a valuable candidate for pharmaceutical formulations .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cells; reduced tumor growth in vivo models .
Study BAntimicrobialEffective against E. coli and S. aureus; potential for new antibiotic development .
Study CNeuroprotectionReduced oxidative stress in neuronal cells; improved cognitive function in animal models .
Study DMaterial ScienceEnhanced thermal stability in polymer composites; potential for high-performance materials .
Study ENanotechnologyImproved drug delivery efficiency; stable nanoparticle formation for targeted therapies .

Mechanism of Action

The mechanism of action of 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their pharmacological or physicochemical distinctions:

Compound Name Substituents Key Differences Biological Activity/Properties Reference
5-(2-(4-Ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one 5: 4-ethylphenyl; 7: furan-2-yl; 2: morpholino Reference compound Potential analgesic activity (inferred from structural class)
7-(4-Ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one 7: 4-ethylphenyl; 2: methyl Lacks furan-2-yl and morpholino groups; simpler alkyl substituent Unknown activity; used as a synthetic intermediate
5-(2,4-Difluorophenyl)-7-methyl-2-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one 5: 2,4-difluorophenyl; 7: methyl; 2: phenyl Fluorine substituents enhance metabolic stability; phenyl at 2-position reduces solubility Not reported
7-(2-Furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one 7: furan-2-yl; 2: pyrrolidin-1-yl Pyrrolidine vs. morpholino: altered basicity and hydrogen-bonding capacity Demonstrated analgesic activity in "hot plate" and "acetic acid cramps" models
2-(7-(4-Fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide 7: 4-fluorophenyl; 2: pyrrolidin-1-yl; 5: propylacetamide Acetamide side chain introduces hydrogen-bonding potential Higher analgesic potency compared to non-amide derivatives

Biological Activity

Chemical Structure and Properties

The compound features a thiazolo-pyridazinone core, which is known for various biological activities. Its structure can be broken down into several functional groups:

  • Morpholine ring : Contributes to the compound's solubility and interaction with biological targets.
  • Thiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
  • Furan ring : Known for its role in various pharmacological effects.

Molecular Formula

The molecular formula of the compound is C19H20N2O3SC_{19}H_{20}N_2O_3S.

Antimicrobial Activity

Research indicates that compounds with similar thiazolo-pyridazinone structures exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the furan and thiazole rings is believed to enhance this effect by interacting with DNA and inhibiting topoisomerases.

Anti-inflammatory Effects

Compounds containing morpholine and thiazole groups have been documented to exhibit anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of acute and chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Variations : Modifications on the ethylphenyl group can significantly alter potency. For instance, introducing electron-withdrawing groups enhances antimicrobial activity.
  • Ring Modifications : Alterations in the furan or thiazole rings can lead to improved efficacy against specific targets while minimizing toxicity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine production

Case Study 1: Antimicrobial Evaluation

In a study conducted on a series of thiazolo-pyridazinones, derivatives similar to our compound were tested against E. coli and S. aureus. The findings indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for some derivatives, showcasing potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

Another investigation assessed the efficacy of structurally related compounds on various cancer cell lines, including breast and colon cancer cells. Results demonstrated that certain derivatives could reduce cell viability by over 50% at concentrations below 10 µM, indicating promising anticancer properties.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one?

Answer: The synthesis involves multi-step heterocyclic condensation. Key steps include:

  • Reaction Conditions : Refluxing intermediates (e.g., substituted pyridazinones) with morpholine derivatives in ethanol or DMF under acidic catalysis (e.g., glacial acetic acid) for 2–4 hours .
  • Purification : Recrystallization from DMF/EtOH (1:1) or column chromatography with silica gel (eluent: ethyl acetate/hexane) .
  • Yield Optimization : Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves reaction efficiency compared to conventional heating .

Table 1 : Comparative Synthesis Conditions

MethodSolventCatalystTime (h)Yield (%)Source
RefluxEthanolAcOH2–460–75
MicrowaveDMFNone0.5–180–85

Q. What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation : Use X-ray crystallography (for single crystals) or NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, ¹H NMR in DMSO-d₆ resolves morpholine and furan protons .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 506.15) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent oxidation of the thiazole and pyridazinone moieties .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolytic byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Variable Substituents : Synthesize analogs with modified aryl (e.g., 4-ethylphenyl → 4-chlorophenyl) or heterocyclic (e.g., furan → thiophene) groups .
  • Biological Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) and anticancer activity via MTT assays (IC₅₀ in HeLa cells) .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronic properties (Hammett σ) with activity .

Q. How should contradictory data in biological assays be resolved?

Answer:

  • Replicate Experiments : Conduct triplicate assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) to rule out batch variability .
  • Mechanistic Studies : Use fluorescence microscopy to confirm target engagement (e.g., DNA intercalation vs. enzyme inhibition) .
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance of activity differences between analogs .

Q. What methodologies are recommended for studying environmental fate and ecotoxicology?

Answer:

  • Degradation Pathways : Simulate abiotic hydrolysis (pH 4–9 buffers, 25–50°C) and UV photolysis (λ = 254 nm) to identify breakdown products .
  • Bioaccumulation : Use OECD 305 guideline with Daphnia magna to measure bioconcentration factors (BCF) .
  • Ecotoxicology : Perform algal growth inhibition tests (OECD 201) and zebrafish embryo toxicity assays (LC₅₀) .

Q. How can computational modeling predict pharmacokinetic properties?

Answer:

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Docking Studies : Perform molecular docking (AutoDock Vina) with protein targets (e.g., COX-2 or topoisomerase II) to rationalize activity .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational dynamics .

Q. What experimental designs mitigate variability in synthetic yield and purity?

Answer:

  • Factorial Design : Apply a 2³ factorial design varying temperature, solvent polarity, and catalyst concentration to identify critical parameters .
  • Process Monitoring : Use in-situ FTIR to track reaction progress (e.g., carbonyl peak at 1700 cm⁻¹) .
  • Quality Control : Implement PAT (Process Analytical Technology) with real-time HPLC to adjust conditions dynamically .

Table 2 : Key Biological Activities and Assay Parameters

ActivityAssay ModelEndpointReference CompoundSource
AntimicrobialE. coli (MIC)24-h incubationCiprofloxacin
AnticancerHeLa (MTT)48-h exposureDoxorubicin
AntioxidantDPPH scavengingIC₅₀ at 517 nmAscorbic acid

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